N-(2-chloro-3-pyridinyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
N-(2-chloro-3-pyridinyl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H16ClN5O2 and its molecular weight is 333.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0992525 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Interactions
The compound has been utilized as a building block in heterocyclic synthesis, demonstrating the versatility of pyrazole derivatives in forming complex heterocyclic structures. For instance, pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives have been prepared using pyrazole-based compounds under different reaction conditions, highlighting the compound's role in expanding the chemical space of heterocyclic chemistry (Harb, Abbas, & Mostafa, 2005).
Biological Evaluation
Pyrazole derivatives, including structures similar to the mentioned compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This showcases the potential therapeutic applications of such molecules, where structural modifications can lead to significant biological effects. The structure-activity relationship (SAR) analyses of these compounds provide insights into their mechanism of action and the influence of different substituents on their biological activity (Rahmouni et al., 2016).
Antimicrobial and Antifungal Properties
Novel pyrazole derivatives have been synthesized and assessed for their antimicrobial and antifungal activities. These studies contribute to the understanding of how structural variations in pyrazole-based compounds affect their efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents (Bhuiyan et al., 2006).
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-3-(1-ethyl-3-methylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c1-3-21-8-10(9(2)19-21)12-7-13(23-20-12)15(22)18-11-5-4-6-17-14(11)16/h4-6,8,13H,3,7H2,1-2H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXARVPVMOPXMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NOC(C2)C(=O)NC3=C(N=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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